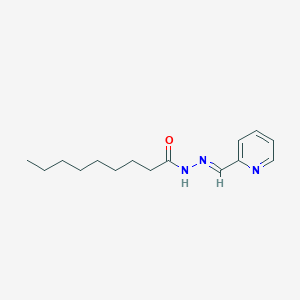
Pentorex hydrochloride
説明
Pentorex hydrochloride, also known as Modatrop, is a phenylisopropylamine derivative . It is a central adrenergic stimulant drug related to phentermine, which is used as an anorectic to assist with weight loss . It is a sympathomimetic agent .
Molecular Structure Analysis
The molecular formula of this compound is C11H17N . The molecular weight is 163.26 . The structure includes a benzene ring attached to an isopropylamine group .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 163.26 . More detailed physical and chemical properties such as solubility, melting point, and boiling point are not available in the sources .
作用機序
Target of Action
It’s important to note that the identification of a drug’s primary targets and their roles is crucial in understanding its mechanism of action .
Mode of Action
The interaction of a compound with its targets and the resulting changes are key to understanding its therapeutic effects .
Biochemical Pathways
The specific biochemical pathways affected by Pentorex hydrochloride are not well-studied. Biochemical pathways are a series of chemical reactions occurring within a cell. In a pathway, the initial chemical (metabolite) is modified by a sequence of chemical reactions. These reactions are catalyzed by enzymes, where the product of one enzyme acts as the substrate for the next .
Pharmacokinetics
Pharmacokinetics describes how the body affects a specific drug after administration. It involves the absorption, distribution, metabolism, and excretion (ADME) of the drug .
Result of Action
Understanding these effects can provide insights into the drug’s therapeutic and side effects .
生化学分析
Biochemical Properties
Pentorex hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. As a central adrenergic stimulant, it primarily interacts with adrenergic receptors, leading to the release of norepinephrine and dopamine . These interactions result in increased levels of these neurotransmitters in the synaptic cleft, enhancing their effects on the central nervous system. Additionally, this compound may interact with monoamine oxidase enzymes, which are responsible for the breakdown of neurotransmitters, thereby prolonging their action .
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by stimulating adrenergic receptors, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels . This activation of cAMP-dependent pathways can influence cell signaling, gene expression, and cellular metabolism. For instance, the increased cAMP levels can activate protein kinase A (PKA), which in turn can phosphorylate various target proteins, leading to changes in their activity and function . This compound also affects cellular metabolism by increasing the rate of lipolysis, thereby promoting the breakdown of fat stores .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to adrenergic receptors, particularly the alpha and beta receptors . Upon binding, it stimulates the release of norepinephrine and dopamine, which then bind to their respective receptors on target cells . This binding activates adenylate cyclase, leading to increased production of cAMP . The elevated cAMP levels activate PKA, which can phosphorylate various proteins, leading to changes in their activity and function . Additionally, this compound may inhibit the reuptake of norepinephrine and dopamine, further enhancing their effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, reducing its efficacy . Long-term studies have indicated that continuous exposure to this compound can lead to desensitization of adrenergic receptors, reducing its stimulatory effects over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it primarily acts as a stimulant, increasing locomotor activity and reducing food intake . At higher doses, it can lead to toxic effects, including hyperthermia, convulsions, and even death . Studies have shown that there is a threshold dose beyond which the adverse effects of this compound become more pronounced . It is crucial to determine the optimal dosage to balance its therapeutic effects with its potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes . The primary metabolic pathway involves the hydroxylation of the phenyl ring, followed by conjugation with glucuronic acid or sulfate . These metabolites are then excreted in the urine . The metabolism of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . It is also distributed to other tissues, including the liver, kidneys, and adipose tissue . The distribution of this compound can influence its overall pharmacological effects and potential side effects .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It is primarily localized in the cytoplasm, where it can interact with adrenergic receptors and other target proteins . Additionally, this compound can be transported into the nucleus, where it may influence gene expression by interacting with transcription factors and other nuclear proteins . The subcellular localization of this compound can be influenced by various factors, including its chemical structure and post-translational modifications .
特性
IUPAC Name |
2-methyl-3-phenylbutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-9(11(2,3)12)10-7-5-4-6-8-10;/h4-9H,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDLIADDZYBVKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C)(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90971250 | |
| Record name | 2-Methyl-3-phenylbutan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90971250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5585-52-4 | |
| Record name | Pentorex hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005585524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3-phenylbutan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90971250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PENTOREX HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ8T7O721O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-[4-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)phenyl]methylideneamino]-4-nitrobenzamide](/img/structure/B1657162.png)
![[(Z)-(4-fluorophenyl)methylideneamino] N-(3-chlorophenyl)carbamate](/img/structure/B1657163.png)
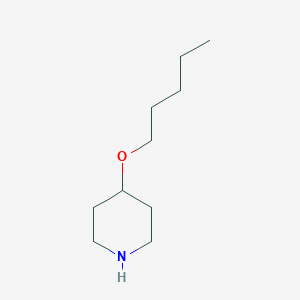
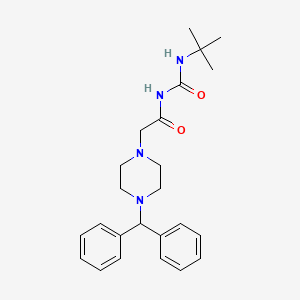
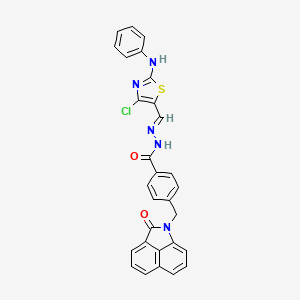
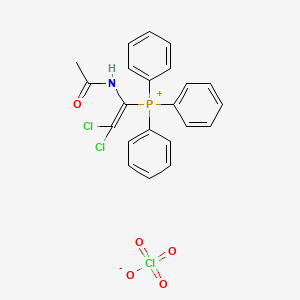
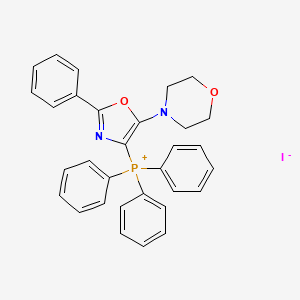
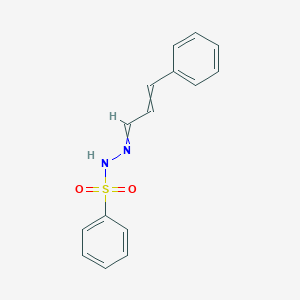
![2-(2-methylanilino)-N-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]acetamide](/img/structure/B1657175.png)
![[2-[1-(1-Methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1657177.png)
![N-[(2,5-dimethoxyphenyl)methylideneamino]-1H-indole-3-carboxamide](/img/structure/B1657178.png)
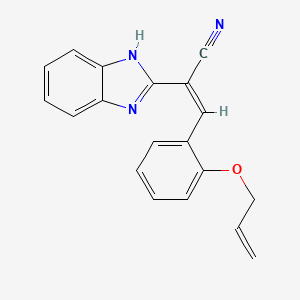
![N-(furan-2-ylmethyl)-N'-[(E)-(4-nitrophenyl)methylideneamino]oxamide](/img/structure/B1657181.png)
